alpha-Terthienylmethanol

Descripción general

Descripción

Alpha-Terthienylmethanol is a compound that has been isolated from the herbs of Eclipta alba . It possesses potent cytotoxic activity against human endometrial cancer cells .

Molecular Structure Analysis

Alpha-Terthienylmethanol has a molecular weight of 278.4 g/mol . It has been studied using molecular and massive dynamic simulations .Physical And Chemical Properties Analysis

Alpha-Terthienylmethanol is a yellow powder . It has a molecular weight of 278.4 g/mol .Aplicaciones Científicas De Investigación

Cancer Research Apoptosis Induction in Human Endometrial Cancer Cells

Alpha-Terthienylmethanol has been studied for its potential in cancer treatment, specifically its ability to induce apoptosis in human endometrial cancer cells. This compound, isolated from Eclipta prostrata, generates reactive oxygen species via NADPH oxidase, which leads to cell death .

Phytochemistry Plant Tissue Culture Technology

In the field of phytochemistry, alpha-Terthienylmethanol is recognized for its role in plant tissue culture technology. This method allows for the uniform synthesis of phytoconstituents and offers an alternative means of producing high-value medicines and healthy ingredients independent of geographical and climatic variations .

Mecanismo De Acción

Target of Action

Alpha-Terthienylmethanol is a terthiophene isolated from the n-hexane fraction of E. prostrata . It has been found to have potent cytotoxic activity against human endometrial cancer cells (Hec1A and Ishikawa) with an IC50 < 1 μM . The primary target of Alpha-Terthienylmethanol is Transketolase , a key enzyme in the pentose phosphate pathway.

Mode of Action

Alpha-Terthienylmethanol interacts with its target, Transketolase, leading to a series of biochemical reactions . It increases the intracellular level of reactive oxygen species (ROS) and decreases that of glutathione (GSH) . This imbalance in ROS and GSH levels triggers apoptosis, a form of programmed cell death .

Biochemical Pathways

The interaction of Alpha-Terthienylmethanol with Transketolase affects the pentose phosphate pathway, which is crucial for cellular metabolism . The increase in ROS and decrease in GSH levels disrupts cellular homeostasis, leading to apoptosis . This process involves the activation of caspases and the release of cytochrome c into the cytosol .

Result of Action

The result of Alpha-Terthienylmethanol’s action is the induction of apoptosis in human endometrial cancer cells . This is evidenced by the accumulation of sub-G1 and apoptotic cells, activation of caspases, and cytochrome c release into the cytosol .

Action Environment

The action of Alpha-Terthienylmethanol can be influenced by various environmental factors. For instance, the presence of antioxidants like N-acetyl-l-cysteine and catalase can significantly attenuate the apoptosis induced by Alpha-Terthienylmethanol

Safety and Hazards

While specific safety data for alpha-Terthienylmethanol is not available, general safety precautions for handling chemicals include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

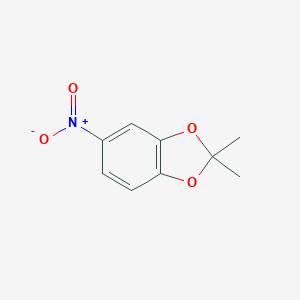

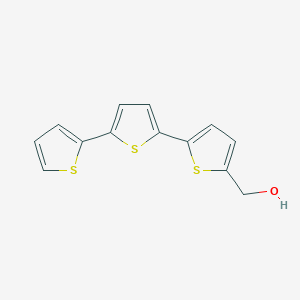

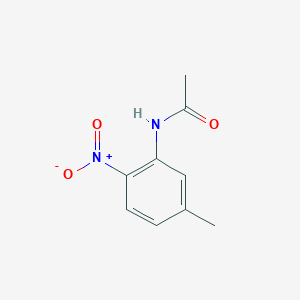

IUPAC Name |

[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10OS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-7,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYZWWNNJZMQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332399 | |

| Record name | [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Terthienylmethanol | |

CAS RN |

13059-93-3 | |

| Record name | [2,2′:5′,2′′-Terthiophene]-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13059-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of finding desmethylwedelolactone and 2-formyl-alpha-terthienyl alongside alpha-Terthienylmethanol in Eclipta alba?

A: The co-occurrence of these compounds in Eclipta alba [] suggests a potential biosynthetic relationship between them. This finding could be valuable for understanding the plant's phytochemistry and potential medicinal properties. Further research is needed to determine if these compounds share similar biosynthetic pathways or possess synergistic biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

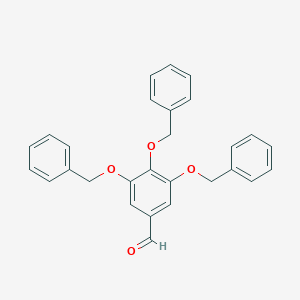

![6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B189124.png)